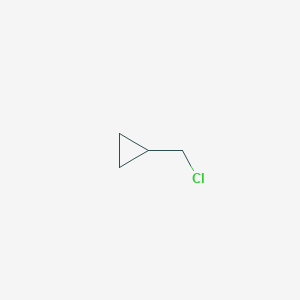

(Chloromethyl)cyclopropane

Descripción

Propiedades

IUPAC Name |

chloromethylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTQWXCKQTUVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207854 | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5911-08-0 | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5911-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005911080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Chloromethyl)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (chloromethyl)cyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (CHLOROMETHYL)CYCLOPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7OKQCC0KW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (Chloromethyl)cyclopropane from Epichlorohydrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of (chloromethyl)cyclopropane, a valuable building block in medicinal chemistry and materials science, from the readily available starting material epichlorohydrin (B41342) presents a significant synthetic challenge. Direct intramolecular cyclization of epichlorohydrin to the desired cyclopropane (B1198618) is not a well-established or high-yielding transformation. This technical guide provides a comprehensive overview of plausible multi-step synthetic strategies to achieve this conversion, drawing upon established organic chemistry principles and related reaction methodologies. Detailed experimental protocols for analogous transformations, quantitative data from related reactions, and visual representations of the proposed synthetic pathways are presented to aid researchers in the design and execution of experiments for the synthesis of this compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its strained three-membered ring and reactive chloromethyl group make it a versatile synthon for introducing the cyclopropylmethyl moiety. Epichlorohydrin, an inexpensive and bulk chemical produced from glycerol, is an attractive starting material for the synthesis of a wide range of chemical entities. However, the direct conversion of epichlorohydrin to this compound is not a straightforward process and is not extensively documented in the scientific literature.

This guide outlines potential synthetic routes that leverage the reactivity of the epoxide and chloro- functionalities of epichlorohydrin to construct the cyclopropane ring. The proposed pathways are based on well-known organic transformations and provide a foundation for further research and process development.

Proposed Synthetic Pathways from Epichlorohydrin

The conversion of epichlorohydrin to this compound necessitates a multi-step approach. The primary challenge lies in forming the C-C bond required for the cyclopropane ring. Below are two plausible synthetic strategies.

Pathway A: Grignard Reagent Addition and Intramolecular Cyclization

This pathway involves the initial ring-opening of epichlorohydrin with a suitable Grignard reagent, followed by conversion of the resulting alcohol to a leaving group and subsequent base-induced intramolecular cyclization.

Caption: Proposed Pathway A for the synthesis of this compound.

Pathway B: Wittig Reaction and Simmons-Smith Cyclopropanation

This strategy involves the conversion of the epoxide in epichlorohydrin to an alkene via a Wittig-type reaction, followed by a Simmons-Smith cyclopropanation of the double bond.

Caption: Proposed Pathway B for the synthesis of this compound.

Experimental Protocols for Key Transformations

Epoxide Ring-Opening with Grignard Reagents

The addition of a Grignard reagent to an epoxide is a standard method for C-C bond formation. The following is a general procedure that can be adapted.

General Protocol:

-

To a stirred solution of the Grignard reagent (1.2 equivalents) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of the epoxide (1.0 equivalent) in the same solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography.

Intramolecular Cyclopropanation via Dehydrohalogenation

The formation of a cyclopropane ring can be achieved through the intramolecular displacement of a halide by a carbanion.

General Protocol:

-

To a solution of the dihalide precursor (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, a strong base such as n-butyllithium (1.1 equivalents) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1-4 hours.

-

The reaction is quenched with a proton source, such as methanol (B129727) or water.

-

The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The product is purified by distillation or chromatography.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic method for the synthesis of cyclopropanes from alkenes.

General Protocol:

-

A flask is charged with zinc-copper couple (2.0 equivalents) and anhydrous diethyl ether under a nitrogen atmosphere.

-

Diiodomethane (1.5 equivalents) is added, and the mixture is stirred.

-

A solution of the alkene (1.0 equivalent) in diethyl ether is added, and the reaction mixture is heated to reflux for 12-24 hours.

-

The reaction is cooled to room temperature and filtered through a pad of celite.

-

The filtrate is washed with a saturated aqueous solution of ammonium chloride, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Quantitative Data from Related Reactions

The following tables summarize quantitative data from reactions of epichlorohydrin that, while not yielding this compound directly, provide insights into the reactivity of the starting material under various conditions.

Table 1: Cyclodimerization of Epichlorohydrin to Dioxane Derivatives [1][2][3]

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Yield of Dioxane Derivative (%) | Reference |

| ZIF-8 | 140 | 18 | >99 | ~70 | [1][3] |

| ZIF-67 | 140 | 24 | - | 53 | [2] |

| MIL-100 | 140 | 24 | - | Low | [1][3] |

| UiO-66 | 140 | 24 | - | Low | [1][3] |

Table 2: Cycloaddition of CO2 to Epichlorohydrin [4][5]

| Catalyst | Temperature (°C) | Pressure (kPa) | Time (h) | ECH Conversion (%) | Product Yield (%) | Reference |

| [C2OHmim][Br] | 90 | 650 | 2 | >99 | 94 | [4] |

| Zr/ZIF-8 | 80 | 1100 | 12 | 93 | 68 | [5] |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the target compound based on the proposed pathways.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from epichlorohydrin is a challenging but potentially rewarding endeavor. While a direct conversion is not established, this guide provides a framework of plausible multi-step synthetic routes. The successful implementation of these pathways will require careful optimization of reaction conditions for each step. The provided experimental protocols for analogous transformations and quantitative data from related epichlorohydrin reactions serve as a valuable starting point for researchers in this field. Further investigation into novel catalytic systems for the direct cyclopropanation of epichlorohydrin derivatives could open up more efficient and scalable routes to this important chemical intermediate.

References

Physical and chemical properties of (Chloromethyl)cyclopropane

An In-depth Technical Guide on the Physical and Chemical Properties of (Chloromethyl)cyclopropane

Abstract

This compound is a significant chemical intermediate in organic synthesis, valued for its unique strained ring structure and the reactivity of its chloromethyl group. This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and key reactive characteristics. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside visual representations of its reaction pathways and analytical workflows to support researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is a colorless liquid. It is also known by several synonyms, including cyclopropylmethyl chloride.

| Identifier | Value |

| IUPAC Name | 1-(chloromethyl)cyclopropane[1] |

| CAS Number | 5911-08-0[2][3][4][5][6][7] |

| Molecular Formula | C₄H₇Cl[1][2][4][5][6][7] |

| Molecular Weight | 90.55 g/mol [1][3][8][9] |

| SMILES | ClCC1CC1[1][2][3][8] |

| InChI Key | ZVTQWXCKQTUVPY-UHFFFAOYSA-N[1][2][3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a flammable liquid and is not miscible with water.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 87-89 °C | [3][8][10] |

| Melting Point | -91 °C | [2][10][11] |

| Density | 0.98 g/mL at 25 °C | [3][10] |

| Refractive Index (n20/D) | 1.435 - 1.436 | [2][3][8][11] |

| Flash Point | -2 °C (28.4 °F) - closed cup | |

| Vapor Pressure | 71.1 mmHg at 25 °C | [10][11] |

| Solubility in Water | Not miscible | [8][10][11] |

| LogP | 1.6 | [1][11] |

| Rotatable Bond Count | 1 | [9][11] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ||||

| Chemical Shift (δ) ppm | 3.44 | 1.15 | 0.61 | 0.31 |

| Multiplicity | d | m | m | m |

| Integration | 2H | 1H | 2H | 2H |

| Assignment | -CH₂Cl | -CH- | -CH₂- (cyclopropyl) | -CH₂- (cyclopropyl) |

| Source: [12] |

| ¹³C NMR | ||

| Chemical Shift (δ) ppm | 49.5 | 13.0 |

| Assignment | -CH₂Cl | -CH- |

| Source: [12] |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3080 - 3000 | C-H stretch (cyclopropyl) |

| 2950 - 2850 | C-H stretch (alkyl) |

| 1450 | -CH₂- scissoring |

| 1020 | Cyclopropane (B1198618) ring vibration |

| 740 | C-Cl stretch |

| Source: [12] |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 90 | 2.5 | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 92 | 0.8 | [M+2]⁺ (³⁷Cl isotope) |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 39 | 50 | [C₃H₃]⁺ |

| Source: [12] |

Chemical Reactivity and Pathways

This compound is a versatile reagent in organic synthesis. Its reactivity is dominated by the lability of the C-Cl bond and the unique properties of the cyclopropylmethyl system.

Key reactions include:

-

Lithiation : It is used in the synthesis of (lithiomethyl)cyclopropane and homoallyllithium through reactions catalyzed by 4,4′-di-tert-butylbiphenyl or naphthalene.[8][11]

-

Reaction with Silylenes : It reacts with isolable dialkylsilylenes to produce 5-silaspiro[4.4]nonane derivatives.[3][8]

-

Hydrolysis and Rearrangement : The hydrolysis of this compound can proceed through a non-classical bicyclobutonium cation intermediate. This intermediate can lead to a mixture of products, including cyclopropylmethanol (B32771), cyclobutanol, and but-3-en-1-ol, highlighting the potential for ring-opening and rearrangement reactions.[13]

Experimental Protocols

Synthesis via Mesylation and Halogenation

A common method for preparing this compound involves a one-pot reaction from cyclopropylmethanol.

Materials:

-

Cyclopropylmethanol

-

Trialkylamine (e.g., triethylamine)

-

Methanesulfonyl chloride (Mesyl chloride)

-

Anhydrous ether (e.g., methyl-tert-butyl ether)

Procedure:

-

In a reaction vessel, dissolve cyclopropylmethanol and a trialkylamine in an anhydrous ether solvent.

-

Cool the mixture to a temperature between -20 °C and 30 °C. The specific temperature affects the required addition time.[14]

-

Slowly add methanesulfonyl chloride to the solution over a period of several hours. The addition rate is critical and depends on the reaction temperature (e.g., 1-3 hours at -20 to -5 °C, or 10-20 hours at 5-15 °C).[14] This forms the mesylate intermediate in situ.

-

After the addition is complete, heat the reaction mixture to between 40 °C and 80 °C (or reflux temperature) to facilitate the nucleophilic substitution of the mesylate group by chloride, yielding this compound.[14]

-

The product can then be isolated and purified using standard techniques such as distillation. This method is reported to yield the product with a purity of ≥85-90%.[14]

Spectroscopic Analysis Workflow

The following workflow outlines the general steps for the spectroscopic characterization of this compound.

Protocol Details:

-

NMR Spectroscopy : A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a reference standard like tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy : An IR spectrum can be obtained from a neat liquid sample using a capillary cell or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[1][15]

-

Mass Spectrometry : Mass spectra are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.[7]

Safety and Handling

This compound is a highly flammable liquid and vapor.[1] It should be handled in a well-ventilated area, away from ignition sources. It is incompatible with strong bases and oxidizing agents.[16] Personal protective equipment, including gloves and safety glasses, should be worn during handling.

-

Hazard Statements : H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage : Store in a cool, dry place in a tightly sealed container, below +30°C.[11]

This guide provides foundational data and methodologies for professionals working with this compound, facilitating its effective and safe use in research and development.

References

- 1. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. (氯甲基)环丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Cyclopropyl Methyl Chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. chembk.com [chembk.com]

- 11. This compound|lookchem [lookchem.com]

- 12. benchchem.com [benchchem.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. JPH069451A - Preparation of substituted or unsubstituted chloromethyl- cyclopropane and bromomethylcyclopropane - Google Patents [patents.google.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. (Bromomethyl)cyclopropane | 7051-34-5 [chemicalbook.com]

Spectroscopic Analysis of (Chloromethyl)cyclopropane: A Technical Guide

An In-depth Examination of 1H and 13C NMR Spectral Data for a Key Organic Building Block

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (chloromethyl)cyclopropane. The information presented is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed reference for the characterization of this compound. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and proton relationships.

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of this compound provide distinct signals corresponding to the different hydrogen and carbon environments within the molecule. The data presented below has been compiled from various spectroscopic databases and literature sources.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by four distinct signals, reflecting the four unique proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the multiplicities describe the splitting pattern of each signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.44 | d | 2H | -CH₂Cl |

| 1.15 | m | 1H | -CH- |

| 0.61 | m | 2H | -CH₂- (cyclopropyl, cis) |

| 0.31 | m | 2H | -CH₂- (cyclopropyl, trans) |

d = doublet, m = multiplet

¹³C NMR Spectral Data

The carbon-13 NMR spectrum shows three distinct signals, corresponding to the three different carbon environments in this compound.

| Chemical Shift (δ) ppm | Assignment |

| 49.5 | -CH₂Cl |

| 13.0 | -CH- |

| 4.5 | -CH₂- (cyclopropyl) |

Experimental Protocols

The following sections outline a generalized yet detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. Due to the volatile nature of this compound, certain precautions should be taken.

-

Sample Weighing: In a well-ventilated fume hood, accurately weigh approximately 5-10 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial. CDCl₃ is a common choice for nonpolar organic compounds.

-

Dissolution: Gently vortex or sonicate the mixture to ensure the sample is fully dissolved and the solution is homogeneous.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and sample degradation. Label the tube clearly with the sample identification.

NMR Data Acquisition

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize signal detection.

-

Acquisition Parameters:

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg') is typically sufficient.

-

Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended.

-

Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good resolution.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is standard.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 2 seconds is a common starting point.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (SW): A spectral width of around 200-240 ppm is sufficient to cover the chemical shift range of most organic compounds.

-

-

-

Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Apply phase correction, baseline correction, and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (B1202638) (TMS).

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the chemical structure of this compound and the logical relationships between its constituent atoms as determined by NMR spectroscopy.

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Chloromethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

(Chloromethyl)cyclopropane is a valuable building block in organic synthesis, frequently utilized in the construction of complex molecules due to the unique reactivity of the cyclopropylmethyl moiety. Its thermal stability is a critical parameter for its storage, handling, and application in chemical reactions, particularly those conducted at elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon available data for related compounds to predict its decomposition pathways and kinetics.

Predicted Thermal Decomposition Pathways

The principal proposed pathway involves the homolytic cleavage of a carbon-carbon bond within the strained cyclopropane (B1198618) ring, which is the weakest bond in the molecule. This initial step forms a 1,4-chlorobutyl diradical. This intermediate is not stable and can undergo several subsequent reactions:

-

Ring-Closing Isomerization: The diradical can re-close to form the starting material or its stereoisomer.

-

1,2-Hydrogen Shift: A hydrogen atom can shift, leading to the formation of various isomeric chlorinated butenes.

-

1,3-Hydrogen Shift: This rearrangement can also lead to different isomeric chlorinated butenes.

-

Chlorine Atom Elimination: The carbon-chlorine bond can cleave, leading to a hydrocarbon radical and a chlorine radical, which can then initiate further radical chain reactions.

-

Ring Expansion: Rearrangement of the cyclopropylmethyl system to a cyclobutyl system is a common feature in reactions involving this moiety, often proceeding through a cationic intermediate in solution. While a diradical mechanism is more likely in the gas phase, the formation of chlorocyclobutane (B72530) as a minor product cannot be entirely ruled out.

-

Formation of Allylcarbinyl Chloride (4-chloro-1-butene): In solution-phase reactions, such as solvolysis, the rearrangement of the cyclopropylmethyl cation to the homoallylic cation is a major pathway. A similar rearrangement might occur from the diradical intermediate in the gas phase.

Based on studies of related compounds, the major products from the thermal decomposition of this compound are expected to be a mixture of isomeric chlorobutenes, with 4-chloro-1-butene (B1662094) and 3-chloro-1-butene (B1220285) being significant components. The formation of cyclobutyl chloride is also a possibility.

graph DecompositionPathways {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"];

edge [fontname="Arial", fontsize=9];

// Node Definitions

CMC [label="this compound", fillcolor="#F1F3F4"];

Diradical [label="1,4-Chlorobutyl Diradical", fillcolor="#FBBC05"];

CB [label="Chlorocyclobutane", fillcolor="#4285F4"];

CB1 [label="1-Chloro-1-butene", fillcolor="#34A853"];

CB2 [label="2-Chloro-1-butene", fillcolor="#34A853"];

CB3 [label="3-Chloro-1-butene", fillcolor="#34A853"];

CB4 [label="4-Chloro-1-butene", fillcolor="#34A853"];

HCl [label="HCl", fillcolor="#EA4335"];

Butadiene [label="1,3-Butadiene", fillcolor="#EA4335"];

// Edge Definitions

CMC -> Diradical [label="Ring Opening"];

Diradical -> CB [label="Ring Closure (Expansion)"];

Diradical -> CB1 [label="Rearrangement"];

Diradical -> CB2 [label="Rearrangement"];

Diradical -> CB3 [label="Rearrangement"];

Diradical -> CB4 [label="Rearrangement"];

CB3 -> HCl [label="Elimination"];

CB4 -> HCl [label="Elimination"];

HCl -> Butadiene [style=invis];

}

Caption: Experimental workflow for studying the thermal decomposition of this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is lacking, a comprehensive understanding of its likely behavior can be inferred from the study of related cyclopropane and halogenated compounds. The primary decomposition pathway is expected to proceed through a diradical intermediate formed by ring opening, leading to a mixture of rearranged chlorinated butenes. The experimental protocols outlined in this guide provide a clear path for future research to quantify the thermal stability and decomposition kinetics of this important synthetic building block. Such data would be invaluable for optimizing reaction conditions and ensuring the safe handling and storage of this compound in research and industrial settings.

An In-depth Technical Guide to (Chloromethyl)cyclopropane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of (Chloromethyl)cyclopropane, including its chemical identity, physicochemical properties, synthesis, key reactions, and its significant role as a building block in pharmaceutical sciences.

Chemical Identity and Descriptors

This compound is a key synthetic intermediate characterized by a strained three-membered carbon ring attached to a chloromethyl group. This combination of a reactive alkyl halide and a unique cycloalkyl moiety makes it a valuable reagent in organic synthesis.

| Identifier | Value |

| CAS Number | 5911-08-0[1][2][3][4] |

| IUPAC Name | This compound[2] or chloromethylcyclopropane[4] |

| Synonyms | Cyclopropylmethyl chloride, Cyclopropane (B1198618), (chloromethyl)-[1][2][4] |

| Molecular Formula | C₄H₇Cl[1][2] |

| Linear Formula | C₃H₅CH₂Cl |

| InChI | InChI=1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2[2][4] |

| InChIKey | ZVTQWXCKQTUVPY-UHFFFAOYSA-N[2][4] |

| SMILES | C1CC1CCl[4] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Unit |

| Molecular Weight | 90.55 | g/mol [5] |

| Appearance | Liquid | - |

| Boiling Point | 87-89 | °C (lit.) |

| Density | 0.98 | g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.435 | (lit.)[1] |

| Flash Point | 29 | °F[1] |

| Melting Point | -91 | °C[1] |

| Vapor Pressure | 71.1 | mmHg at 25°C[1] |

| Water Solubility | Not miscible[1] | - |

| XLogP3 | 1.6 | [5] |

| Heavy Atom Count | 5 | [5] |

| Complexity | 30.6 | [1] |

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is valuable. It is often prepared through cyclopropanation reactions. A common precursor for related structures is 1,1-dibromo-2,2-bisthis compound.[6] General cyclopropanation methods often involve the reaction of an alkene with a carbene or carbene equivalent.

Conceptual Experimental Workflow: General Cyclopropanation

The following diagram illustrates a generalized workflow for a metal-catalyzed cyclopropanation reaction, a common strategy for creating cyclopropane rings.

Caption: Generalized workflow for a metal-catalyzed cyclopropanation reaction.

Chemical Reactivity and Key Experiments

This compound serves as a versatile intermediate for introducing the cyclopropylmethyl moiety. Its reactivity is dominated by the susceptibility of the chloromethyl group to nucleophilic substitution and the unique properties of the strained cyclopropane ring.

A. Hydrolysis and Rearrangement

The hydrolysis of this compound under conditions favoring an S(_N)1 mechanism does not yield solely cyclopropylmethanol. The reaction proceeds through a carbocation intermediate that can undergo rearrangement, leading to a mixture of products, including but-3-en-1-ol and cyclobutanol. This is attributed to the formation of a non-classical bicyclobutonium cation transition state.[7]

Experimental Protocol: Hydrolysis of this compound

-

Objective: To investigate the product distribution from the hydrolysis of this compound.

-

Procedure (adapted from related studies[7]):

-

A solution of this compound is prepared in a solvent mixture that promotes ionization, such as 80% aqueous ethanol.

-

The solution is heated under reflux for a specified period to ensure complete reaction.

-

After cooling, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated.

-

The resulting product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the different alcohol products.

-

Caption: Hydrolysis of this compound via a carbocation intermediate.

B. Synthesis of Organometallic Reagents

This compound is used to synthesize valuable organometallic reagents. For instance, it undergoes a lithium-halogen exchange reaction to form (lithiomethyl)cyclopropane, a useful nucleophile in organic synthesis.

-

Reaction: this compound + 2 Li → (Lithiomethyl)cyclopropane + LiCl

Applications in Drug Development

The cyclopropane ring is a highly valued structural motif in medicinal chemistry.[8] Its incorporation into drug candidates can significantly enhance pharmacological properties.

Benefits of the Cyclopropane Moiety:

-

Metabolic Stability: The cyclopropane ring is resistant to metabolic degradation (e.g., oxidation), which can increase a drug's half-life.[9]

-

Conformational Rigidity: The rigid structure of the ring helps to lock the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for its biological target.[9]

-

Potency and Bioactivity: The unique electronic properties of the strained ring can improve interactions with target proteins, enhancing potency.[8]

-

Fine-Tuning Properties: It can be used to modulate a drug's solubility and its interactions with off-target molecules.[8]

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the opioid modulator Buprenorphine .[3] Its role is to introduce the critical cyclopropylmethyl group, which is often found in opioid receptor antagonists and mixed agonist-antagonists.

Caption: Role of the cyclopropylmethyl moiety in enhancing drug properties.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound-5911-08-0 [ganeshremedies.com]

- 4. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 97% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 9. nbinno.com [nbinno.com]

The Genesis of a Key Synthetic Building Block: Discovery and First Synthesis of (Chloromethyl)cyclopropane

A Technical Guide for Chemical Researchers and Drug Development Professionals

(Chloromethyl)cyclopropane, a cornerstone in the synthesis of numerous complex organic molecules and pharmaceutical agents, possesses a rich history rooted in the mid-20th century exploration of small-ring carbocation chemistry. This document provides an in-depth account of its initial discovery and the first documented synthesis, offering detailed experimental protocols and quantitative data for the modern researcher.

Discovery and a Foundational Synthesis

The first documented synthesis of this compound, also known as cyclopropylcarbinyl chloride, is attributed to the seminal work of John D. Roberts and Robert H. Mazur, published in 1951. Their research, focused on the intriguing reactivity and rearrangements of small-ring compounds, inadvertently laid the groundwork for the utilization of this versatile reagent. The synthesis was achieved through the reaction of cyclopropanemethanol with thionyl chloride in the presence of pyridine. This method, while effective, is notable for the concomitant formation of isomeric byproducts, a challenge that has spurred the development of numerous alternative synthetic routes over the ensuing decades.

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₄H₇Cl | N/A |

| Molecular Weight | 90.55 g/mol | N/A |

| Boiling Point | 87-89 °C (at 760 mmHg) | N/A |

| Density | 0.98 g/mL (at 25 °C) | N/A |

| Refractive Index (n²⁰/D) | 1.435 | N/A |

Experimental Protocol: The First Synthesis by Roberts and Mazur (1951)

The following protocol is an adaptation of the experimental procedure described in the foundational 1951 paper by Roberts and Mazur. This method details the preparation of this compound from cyclopropanemethanol.

Materials:

-

Cyclopropanemethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous ether

-

Ice bath

-

Standard laboratory glassware for distillation and reaction under anhydrous conditions

Procedure:

-

A solution of cyclopropanemethanol in anhydrous ether is prepared in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

The flask is cooled in an ice bath.

-

A solution of thionyl chloride in anhydrous ether is added dropwise to the cooled solution of cyclopropanemethanol with continuous stirring. Pyridine is added to the reaction mixture to neutralize the HCl generated during the reaction.

-

After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period to ensure complete reaction.

-

The reaction mixture is then carefully quenched with water and the organic layer is separated.

-

The ethereal solution is washed with a dilute acid solution to remove any remaining pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

The ether is removed by distillation.

-

The crude this compound is then purified by fractional distillation.

Note: This reaction is known to produce isomeric byproducts, primarily cyclobutyl chloride and 4-chloro-1-butene. Careful fractional distillation is crucial for obtaining a pure sample of this compound.

Reaction Pathway and Logic

The synthesis of this compound from cyclopropanemethanol proceeds via a nucleophilic substitution reaction. The logical workflow of this process, from reactants to products and potential side-products, is illustrated below.

(Chloromethyl)cyclopropane molecular geometry and bond angles

An In-Depth Technical Guide on the Molecular Geometry and Bond Angles of (Chloromethyl)cyclopropane

Introduction

This compound (C₄H₇Cl) is a halogenated cycloalkane of significant interest in organic synthesis and structural chemistry.[1][2][3][4] Its unique structural properties, arising from the strained three-membered ring, influence its reactivity and conformational preferences. This technical guide provides a detailed analysis of the molecular geometry and bond angles of this compound, based on experimental data from gas-phase electron diffraction and microwave spectroscopy, supplemented by computational calculations. The document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this molecule's structural parameters.

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by a cyclopropyl (B3062369) ring attached to a chloromethyl group. Due to rotation around the C-C single bond connecting the ring to the substituent, the molecule can exist in different conformations. Experimental studies have shown that this compound predominantly exists in a gauche conformation in the gas phase at 45°C.[5] Vibrational and enthalpy studies in the liquid phase at room temperature support this, indicating a relative abundance of 95% gauche and 5% cis conformers.[6]

A gas-phase electron diffraction study has provided precise measurements of the bond lengths and angles for the dominant gauche conformer.[5] These structural parameters are summarized in the table below.

Quantitative Structural Data

The following table presents the key bond lengths and angles for the gauche conformer of this compound as determined by gas-phase electron diffraction.[5]

| Parameter | Description | Value (with 2σ uncertainty) |

| Bond Lengths (r) | ||

| r(C-C) | Average C-C bond length in the cyclopropane (B1198618) ring | 1.519 (3) Å |

| r(C-Cl) | Carbon-Chlorine bond length | 1.798 (5) Å |

| r(C-H) | Average Carbon-Hydrogen bond length | 1.087 (9) Å |

| Bond Angles (∠) | ||

| ∠C-C-C (exocyclic) | Angle involving the exocyclic carbon | 117.2 (9)° |

| ∠C-C-Cl | Angle of the chloromethyl group | 112.6 (7)° |

| ∠C-C-H (ring) | Angle of a hydrogen attached to the ring | 116.0 (1.5)° |

| ∠C-C-H (CH₂Cl) | Angle of a hydrogen in the chloromethyl group | 110.3 (3.2)° |

| Torsional Angle (τ) | ||

| τ (gauche) | Torsional angle relative to the C-Cl bond eclipsing the ring | 116.0 (3.8)° |

Experimental Protocols

The determination of the precise molecular geometry of this compound relies on sophisticated experimental techniques capable of probing molecular structures in the gas phase. The primary methods cited are Gas-Phase Electron Diffraction (GED) and Microwave (MW) Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is a powerful technique for determining the three-dimensional structure of molecules.[7][8][9]

Methodology:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gas.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the molecules. This scattering process creates a diffraction pattern.

-

Pattern Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is mathematically transformed to generate a radial distribution curve.

-

Structure Refinement: The radial distribution curve provides information about the interatomic distances within the molecule. By fitting a theoretical model of the molecular geometry to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[7][8]

For this compound, the GED study indicated the predominance of the gauche conformer and provided the detailed structural parameters listed in Table 1.[5]

Microwave (MW) Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[10][11][12] This technique is highly sensitive to the molecule's moments of inertia, from which its geometry can be derived with high precision.

Methodology:

-

Sample Preparation: The sample must be in the gas phase at low pressure to avoid intermolecular interactions that would hinder molecular rotation.[10]

-

Microwave Radiation: The gaseous sample is irradiated with microwave radiation over a range of frequencies.

-

Absorption and Transition: Molecules with a permanent dipole moment can absorb microwave photons, causing a transition to a higher rotational energy state.[10]

-

Spectrum Generation: A spectrum is generated by plotting the absorption intensity versus the frequency of the microwave radiation.

-

Data Analysis: The frequencies of the absorption lines in the rotational spectrum are used to calculate the molecule's rotational constants (A, B, C).

-

Structure Determination: The rotational constants are directly related to the principal moments of inertia of the molecule. By analyzing the rotational constants for several isotopic variants of the molecule (isotopologues), the positions of the atoms and thus the complete molecular structure can be determined with very high accuracy.[13]

In the case of this compound, microwave spectroscopy has been used to study its conformational properties and structure, complementing the findings from electron diffraction.[5][14]

Structural Visualization

The following diagram illustrates the molecular structure of the dominant gauche conformer of this compound, highlighting key bond angles.

Caption: Molecular geometry of the gauche conformer of this compound.

References

- 1. This compound [stenutz.eu]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C4H7Cl | CID 80013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Gas-phase structure of 2,2,2-trichloroethyl chloroformate studied by electron diffraction and quantum-chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. youtube.com [youtube.com]

- 13. McGuire Research Group [mcguirelab.mit.edu]

- 14. The microwave spectrum and structure of chloromethyl cyclopropane [ouci.dntb.gov.ua]

Solubility of (Chloromethyl)cyclopropane in common organic solvents

An In-depth Technical Guide to the Solubility of (Chloromethyl)cyclopropane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceutical compounds and other complex molecules. A thorough understanding of its solubility characteristics in common organic solvents is crucial for reaction design, purification processes, and formulation development. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a general experimental protocol for its quantitative determination, and offers a framework for recording and interpreting solubility data.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and practical methodologies to determine these parameters in their own laboratory settings.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a solvent. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule due to the presence of the electronegative chlorine atom, which induces a dipole moment. However, the hydrocarbon backbone (the cyclopropyl (B3062369) and methyl groups) is nonpolar. Therefore, its solubility is expected to be highest in solvents of moderate polarity and in nonpolar solvents, and limited in highly polar solvents like water. In fact, it is widely reported to be immiscible with water.[1][2][3]

As a general rule, alkyl halides are soluble in most common organic solvents.[4] This is because the intermolecular forces (van der Waals forces, dipole-dipole interactions) between the alkyl halide and the organic solvent molecules are comparable to the forces between the molecules of the pure substances.

The following diagram illustrates the logical relationship governing solubility based on polarity.

Caption: Logical relationship of solubility based on the "like dissolves like" principle.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents (User-Generated Data)

| Solvent | Solvent Polarity (Relative) | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Alcohols | ||||

| Methanol | Polar | |||

| Ethanol | Polar | |||

| Isopropanol | Polar | |||

| Ketones | ||||

| Acetone | Polar Aprotic | |||

| Methyl Ethyl Ketone | Polar Aprotic | |||

| Ethers | ||||

| Diethyl Ether | Nonpolar | |||

| Tetrahydrofuran (THF) | Polar Aprotic | |||

| Esters | ||||

| Ethyl Acetate | Polar Aprotic | |||

| Hydrocarbons | ||||

| Hexane | Nonpolar | |||

| Toluene | Nonpolar | |||

| Halogenated | ||||

| Dichloromethane | Polar Aprotic | |||

| Chloroform | Polar Aprotic | |||

| Other | ||||

| Acetonitrile | Polar Aprotic | |||

| Dimethylformamide (DMF) | Polar Aprotic | |||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in a liquid solvent. This method is based on the visual determination of miscibility and the preparation of saturated solutions.

Materials:

-

This compound (solute)

-

A range of high-purity organic solvents (see Table 1)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled environment (e.g., water bath)

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Procedure:

-

Preparation: Ensure all glassware is clean and dry. Prepare the selected organic solvents.

-

Initial Miscibility Test:

-

To a series of small, sealed vials, add 1 mL of each organic solvent.

-

To each vial, add this compound dropwise, mixing after each addition.

-

Observe if the two liquids form a single, clear phase (miscible) or if turbidity or a distinct second layer forms (immiscible or partially soluble).

-

This provides a qualitative assessment of solubility.

-

-

Quantitative Determination (for solvents where the solute is not fully miscible at high concentrations):

-

In a temperature-controlled environment, add a known excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture vigorously (using a vortex mixer or magnetic stirrer) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the mixture to stand undisturbed until any undissolved solute has settled, leaving a clear supernatant.

-

Carefully extract an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent if necessary.

-

Analyze the concentration of this compound in the aliquot using a calibrated analytical method, such as Gas Chromatography (GC).

-

Calculate the solubility in the desired units (e.g., g/100 mL).

-

-

Data Recording: Record the determined solubility, the experimental temperature, and any visual observations in a table similar to Table 1.

Conclusion

While specific, pre-existing quantitative data on the solubility of this compound is scarce, its chemical structure as a moderately polar alkyl halide suggests good solubility in a wide range of common organic solvents and poor solubility in water. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. By systematically applying these methods, researchers and drug development professionals can generate the necessary data to optimize their synthetic and formulation processes.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (Chloromethyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive health and safety information for the handling of (Chloromethyl)cyclopropane (CAS No: 5911-08-0), a key reagent in various synthetic pathways. Adherence to these protocols is critical to ensure a safe laboratory environment and mitigate potential risks associated with this highly flammable and hazardous compound.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4] It is also suspected of causing genetic defects.[3] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, tiredness, and nausea.[5][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[1][2][4] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[3] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₇Cl | [4] |

| Molecular Weight | 90.55 g/mol | [1][3] |

| Appearance | Colorless liquid | [6] |

| Odor | Characteristic | [6] |

| Boiling Point | 87-89 °C | [1][2] |

| Melting Point | -90.9 °C to -91 °C | [2][4] |

| Flash Point | -2 °C to -1 °C (closed cup) | [1][2][4] |

| Density | 0.98 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.435 | [1] |

| Solubility in Water | Insoluble | [2] |

Safe Handling and Storage Protocols

Strict adherence to the following handling and storage procedures is mandatory to minimize exposure and prevent accidents.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7][8] Use local exhaust ventilation to control airborne levels.[3][7]

-

Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[3][7][8]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[3][5][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling. The following diagram outlines the minimum required PPE.

Caption: Required Personal Protective Equipment for handling this compound.

Handling Procedures

-

Keep the container tightly closed when not in use.[3][4][5][6][8]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][4][5][6][8]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][4][5][6][8]

-

Store in a refrigerator or flammables cabinet.[8]

-

Store locked up.[3]

-

Incompatible materials to avoid include oxidizing agents and strong bases.[2][3]

Emergency Procedures

Immediate and appropriate response to an emergency is crucial. The following flowchart details the necessary steps in case of accidental exposure or release.

Caption: Emergency response workflow for this compound incidents.

First-Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[5][6] If skin irritation persists, seek medical attention.[5][6]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Get immediate medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[2][5][6] Seek medical attention if symptoms occur.[5][6]

-

Ingestion: Do NOT induce vomiting.[2][8] Clean the mouth with water and drink plenty of water afterwards.[5][6] Call a poison center or doctor immediately if you feel unwell.[5][6]

Firefighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][3][5] Water mist may be used to cool closed containers.[6]

-

Specific Hazards: this compound is highly flammable, and its vapors can form explosive mixtures with air.[5][6] Vapors may travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[5][6] Hazardous decomposition products upon heating include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][6]

Accidental Release Measures:

-

Personal Precautions: Evacuate non-essential personnel.[9] Ensure adequate ventilation and remove all sources of ignition.[5][6][8][9] Wear appropriate personal protective equipment.[5][6]

-

Environmental Precautions: Prevent the product from entering drains or the soil.[2][3][5]

-

Containment and Cleanup: Use non-sparking tools and explosion-proof equipment.[5][8][9] Absorb the spill with an inert, non-combustible material such as dry sand or earth.[5][8][9] Collect the absorbed material into a suitable, closed container for disposal.[2][5][8][9]

Toxicological and Ecological Information

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[5] However, the available data indicates the following:

| Endpoint | Value | Species | Route | Source |

| LD50 | 500-2,000 mg/kg | Rat | Oral | [2] |

-

Germ Cell Mutagenicity: Suspected of causing heritable genetic defects.[3]

-

Carcinogenicity, Reproductive Toxicity, STOT-single and -repeated exposure: No information available or classification criteria not met based on available data.[2][3]

Ecological Information

-

Ecotoxicity: Do not empty into drains.[5] Specific data is not available.

-

Persistence and Degradability: Persistence is unlikely based on available information.[5]

-

Bioaccumulation: No information available.[5]

-

Mobility in Soil: Likely to be mobile in the environment due to its volatility.[5][6]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2][3][5][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[5]

-

Contaminated Packaging: Empty containers retain product residue and can be dangerous.[8] Do not reuse empty containers.

This guide is intended to provide a comprehensive overview of the health and safety precautions for handling this compound. It is imperative that all personnel working with this substance are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and adhere to established laboratory protocols.

References

- 1. This compound 97 5911-08-0 [sigmaaldrich.com]

- 2. stobec.com [stobec.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of (Chloromethyl)cyclopropane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Chloromethyl)cyclopropane is a valuable reagent in pharmaceutical synthesis, primarily utilized for the introduction of the cyclopropylmethyl moiety into drug candidates. The cyclopropane (B1198618) ring is a desirable feature in medicinal chemistry as it can enhance metabolic stability, improve potency, and provide conformational rigidity to a molecule, potentially leading to better binding affinity with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthetic transformations, specifically O-alkylation of phenols and N-alkylation of amines.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in drug synthesis is as an alkylating agent in nucleophilic substitution reactions. The cyclopropylmethyl group can be introduced by reacting this compound with various nucleophiles such as phenols, amines, and thiols. This approach is instrumental in the synthesis of a range of active pharmaceutical ingredients (APIs).

A notable example is in the synthesis of beta-blockers like Betaxolol (B1666914), where a cyclopropylmethoxyethyl group is attached to a phenolic oxygen. While some syntheses utilize the bromo-analogue, (bromomethyl)cyclopropane, the chloro-derivative undergoes similar reactivity. Another significant application is the N-alkylation of amines, a common step in the synthesis of many pharmaceuticals, including opioid antagonists.

Data Presentation: Reaction Parameters and Expected Outcomes

The following tables summarize typical reaction conditions and expected yields for the O-alkylation of phenols and N-alkylation of amines using this compound. These are generalized conditions and may require optimization for specific substrates.

Table 1: O-Alkylation of Phenols with this compound

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Substrate | Phenol (B47542) or substituted phenol (e.g., 4-(2-hydroxyethyl)phenol) | --- | Phenolic proton must be removed by a base. |

| Reagent | This compound | --- | Typically used in slight excess (1.1-1.5 equivalents). |

| Base | K₂CO₃, NaH, or other suitable base | --- | Choice of base depends on the acidity of the phenol and solvent. |

| Solvent | Acetone, DMF, or acetonitrile (B52724) | --- | Anhydrous conditions are preferred, especially with strong bases like NaH. |

| Temperature | Room temperature to reflux (e.g., 60-80 °C) | 70-90% | Reaction progress should be monitored by TLC or LC-MS. |

| Reaction Time | 4-24 hours | --- | Dependent on substrate reactivity and temperature. |

Table 2: N-Alkylation of Amines with this compound

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Substrate | Primary or secondary amine | --- | --- |

| Reagent | This compound | --- | Typically used in slight excess (1.1-1.5 equivalents). |

| Base | K₂CO₃, Et₃N, or other non-nucleophilic base | --- | To neutralize the HCl generated during the reaction. |

| Solvent | DMF, acetonitrile, or ethanol | --- | Anhydrous conditions are recommended. |

| Temperature | Room temperature to 80 °C | 60-85% | Reaction progress should be monitored by TLC or LC-MS. |

| Reaction Time | 6-48 hours | --- | Dependent on the nucleophilicity of the amine and steric hindrance. |

Experimental Protocols

Protocol 1: Synthesis of a Cyclopropylmethyl Phenyl Ether Derivative (Betaxolol Intermediate Analogue)

This protocol describes the synthesis of 4-(2-(cyclopropylmethoxy)ethyl)phenol, a key intermediate in the synthesis of the beta-blocker Betaxolol, via Williamson ether synthesis using this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of a Betaxolol intermediate.

Materials:

-

4-(2-hydroxyethyl)phenol

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 4-(2-hydroxyethyl)phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

-

Add this compound (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 60°C) and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (disappearance of the starting phenol), cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(2-(cyclopropylmethoxy)ethyl)phenol.

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general method for the N-alkylation of a secondary amine with this compound, a key step in the synthesis of various pharmaceutical compounds.

Logical Relationship Diagram:

Caption: Key components and outcome of N-alkylation.

Materials:

-

Secondary amine

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N)

-

Dimethylformamide (DMF) or acetonitrile (anhydrous)

-

Ethyl acetate (EtOAc)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the secondary amine (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.0 eq) or triethylamine (1.5 eq) to the solution.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the mixture at 60-80°C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired N-cyclopropylmethyl amine.

Signaling Pathway

Betaxolol Mechanism of Action

Betaxolol is a selective β1-adrenergic receptor antagonist.[2][3] Its primary mechanism of action involves blocking the effects of catecholamines (like norepinephrine (B1679862) and epinephrine) at β1-adrenergic receptors, which are predominantly found in the heart.[2] This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.[2][4] In the eye, it is thought to reduce intraocular pressure by decreasing the production of aqueous humor.[2][3]

Caption: Signaling pathway of β1-adrenergic receptor and its blockade by Betaxolol.

Conclusion

This compound is a versatile and important building block for the introduction of the cyclopropylmethyl group in pharmaceutical synthesis. The protocols provided herein for O- and N-alkylation offer robust starting points for the synthesis of various drug candidates and intermediates. Careful optimization of reaction conditions is crucial to achieve high yields and purity for specific substrates. The unique properties conferred by the cyclopropyl (B3062369) moiety will likely continue to make this compound a relevant reagent in modern drug discovery and development.

References

Application Notes and Protocols: Synthesis of Cyclopropylmethyl Arenes via Friedel-Crafts Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylmethyl arenes are valuable structural motifs in medicinal chemistry and materials science. The cyclopropyl (B3062369) group can impart unique conformational constraints and metabolic stability to drug candidates. While direct Friedel-Crafts alkylation with (chloromethyl)cyclopropane seems like a straightforward approach to synthesize these compounds, it is fraught with challenges, primarily due to the high propensity of the primary cyclopropylmethyl carbocation to undergo rearrangement. This application note provides a detailed and reliable two-step protocol for the synthesis of cyclopropylmethyl arenes, circumventing the rearrangement issue by utilizing a Friedel-Crafts acylation followed by a chemical reduction.

Challenges of Direct Friedel-Crafts Alkylation

Direct alkylation of arenes with this compound in the presence of a Lewis acid is generally not a recommended synthetic route. The primary reason is the instability of the initially formed primary cyclopropylmethyl carbocation. This carbocation readily rearranges to more stable secondary (cyclobutyl) and tertiary (homoallyl) carbocations, leading to a mixture of products and low yields of the desired cyclopropylmethyl arene.

Recommended Two-Step Protocol: Acylation-Reduction

To avoid the issue of carbocation rearrangement, a two-step approach involving Friedel-Crafts acylation with cyclopropanecarbonyl chloride followed by reduction of the resulting ketone is the preferred method. The acylium ion intermediate in the Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement.[1] This ensures the integrity of the cyclopropyl moiety. The subsequent reduction of the ketone to a methylene (B1212753) group furnishes the desired cyclopropylmethyl arene in good yield.

Step 1: Friedel-Crafts Acylation of Arenes with Cyclopropanecarbonyl Chloride

This step involves the reaction of an aromatic compound with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a cyclopropyl aryl ketone.[2]

Reaction Scheme:

Experimental Protocol:

Materials:

-

Aromatic Substrate (e.g., Benzene, Toluene)

-

Cyclopropanecarbonyl chloride (98%)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM) or other suitable solvent

-

Hydrochloric Acid (HCl), chilled (e.g., 1 M)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)

Procedure:

-

Set up a dry three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred suspension.

-

To this mixture, add the aromatic substrate (1.0 to 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C. If the aromatic substrate is a solid, it should be dissolved in a minimal amount of anhydrous DCM.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropyl aryl ketone.

-

Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Quantitative Data for Friedel-Crafts Acylation (Representative Examples):

| Aromatic Substrate | Product | Typical Yield | Reference Melting/Boiling Point |

| Benzene | Cyclopropyl phenyl ketone | 85-95% | bp: 118-120 °C / 10 mmHg |

| Toluene | Cyclopropyl(p-tolyl)methanone | 80-90% | bp: 130-132 °C / 10 mmHg |

| Anisole | Cyclopropyl(4-methoxyphenyl)methanone | 75-85% | mp: 34-36 °C |

Spectroscopic Data for Cyclopropyl Phenyl Ketone:

| Technique | Data |

| ¹H NMR | δ (ppm): 8.00-7.95 (m, 2H, Ar-H), 7.55-7.40 (m, 3H, Ar-H), 2.65-2.55 (m, 1H, CH), 1.25-1.15 (m, 2H, CH₂), 1.05-0.95 (m, 2H, CH₂)[3] |

| ¹³C NMR | δ (ppm): 199.5 (C=O), 137.5 (Ar-C), 132.8 (Ar-CH), 128.5 (Ar-CH), 128.0 (Ar-CH), 17.5 (CH), 11.5 (CH₂) |

| IR (cm⁻¹) | ~3080 (C-H, cyclopropyl), ~3060 (C-H, aromatic), ~1665 (C=O, conjugated ketone), ~1600, 1450 (C=C, aromatic)[4] |

| MS (m/z) | 146 (M+), 105 (C₆H₅CO+), 77 (C₆H₅+), 69 (C₃H₅CO+), 41 (C₃H₅+)[5] |

Step 2: Reduction of Cyclopropyl Aryl Ketone

The ketone functionality can be reduced to a methylene group using either the Clemmensen or Wolff-Kishner reduction. The choice of method depends on the presence of other functional groups in the molecule. The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium.[6][7]

Reaction Scheme:

Protocol 2a: Clemmensen Reduction (Acidic Conditions)

Materials:

-

Cyclopropyl aryl ketone

-

Zinc amalgam (Zn(Hg))

-

Concentrated Hydrochloric Acid (HCl)

-

Toluene or another suitable solvent

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-